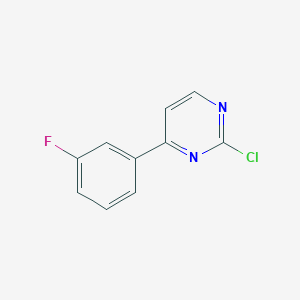
(4S)-4-(Acetylthio)-L-proline methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-4-(Acetylthio)-L-proline methyl ester is a chemical compound that belongs to the class of esters It is derived from L-proline, an amino acid, and features an acetylthio group attached to the fourth carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(Acetylthio)-L-proline methyl ester typically involves the esterification of L-proline with an acetylthio group. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for substrates that are sensitive to acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes often use similar catalysts and conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
化学反应分析
Types of Reactions
(4S)-4-(Acetylthio)-L-proline methyl ester can undergo various chemical reactions, including:
Aminolysis: Reaction with amines to form amides.
Transesterification: Exchange of the ester group with another alcohol under acidic or basic conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Aminolysis: Ammonia or primary/secondary amines.
Transesterification: Alcohols and catalysts such as sulfuric acid or sodium methoxide.
Major Products
Hydrolysis: L-proline and acetic acid.
Aminolysis: L-proline amides.
Transesterification: New esters with different alcohol groups.
科学研究应用
(4S)-4-(Acetylthio)-L-proline methyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of proline-based drugs and inhibitors.
Biological Studies: Investigated for its role in enzyme inhibition and protein modification.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4S)-4-(Acetylthio)-L-proline methyl ester involves its interaction with biological molecules. The acetylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . This interaction can affect various molecular pathways, making the compound useful in studying enzyme functions and developing inhibitors.
相似化合物的比较
Similar Compounds
L-proline methyl ester: Lacks the acetylthio group, making it less reactive in certain chemical reactions.
Acetylthioacetic acid: Contains an acetylthio group but lacks the proline structure.
Thiolactones: Cyclic compounds with a sulfur atom, similar in reactivity but different in structure.
Uniqueness
(4S)-4-(Acetylthio)-L-proline methyl ester is unique due to its combination of an acetylthio group and a proline backbone. This structure provides specific reactivity and biological activity that is not found in other similar compounds. Its ability to form covalent bonds with proteins and enzymes makes it valuable in medicinal chemistry and biological research.
属性
CAS 编号 |
220060-18-4 |
|---|---|
分子式 |
C8H13NO3S |
分子量 |
203.26 g/mol |
IUPAC 名称 |
methyl (2S,4S)-4-acetylsulfanylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3S/c1-5(10)13-6-3-7(9-4-6)8(11)12-2/h6-7,9H,3-4H2,1-2H3/t6-,7-/m0/s1 |
InChI 键 |
BZLJFUYETXQQNW-BQBZGAKWSA-N |
手性 SMILES |
CC(=O)S[C@H]1C[C@H](NC1)C(=O)OC |
规范 SMILES |
CC(=O)SC1CC(NC1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride](/img/structure/B13501232.png)
![1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B13501238.png)
![Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate](/img/structure/B13501240.png)




![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13501276.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13501283.png)
![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13501287.png)

![4-(tert-Butyl) 6-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B13501294.png)


